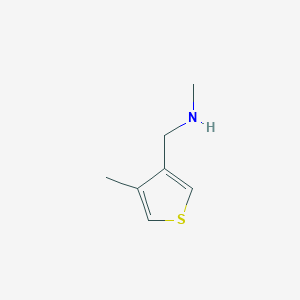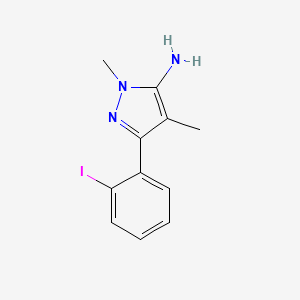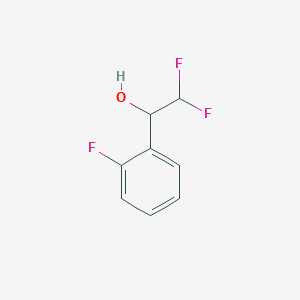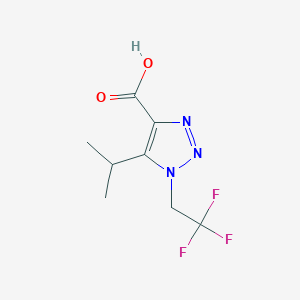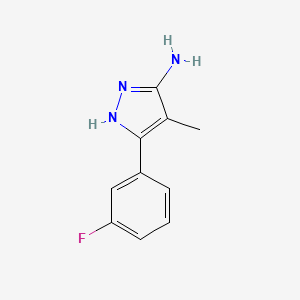
5-Amino-1-isobutyl-1,3-dihydro-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-isobutyl-1,3-dihydro-indol-2-one: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the Vilsmeier-Haack reaction, which utilizes formylating agents and amines to produce the indole core .
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods to minimize environmental impact .
化学反応の分析
Types of Reactions: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxindoles.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Oxindoles.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
科学的研究の応用
Chemistry: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists. They are also explored for their antimicrobial and antiviral properties .
Medicine: This compound and its derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents. They are investigated for their potential in treating various diseases, including cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and agrochemicals. Their diverse chemical properties make them suitable for various applications .
作用機序
The mechanism of action of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
類似化合物との比較
2H-Indol-2-one: Another indole derivative with similar structural features but different substituents.
1,3-Dihydroindol-2-one: A closely related compound with variations in the substituent groups.
Oxindole: A derivative with an oxygen atom in the indole ring, leading to different chemical properties.
Uniqueness: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one is unique due to its specific substituents, which confer distinct reactivity and biological activity. Its isobutyl group and amino functionality make it a versatile intermediate for further chemical modifications and applications in various fields .
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
5-amino-1-(2-methylpropyl)-3H-indol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12(14)15/h3-5,8H,6-7,13H2,1-2H3 |
InChIキー |
DBNZTTWPVBUVOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=O)CC2=C1C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




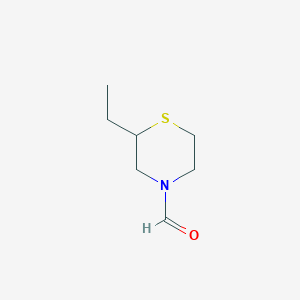
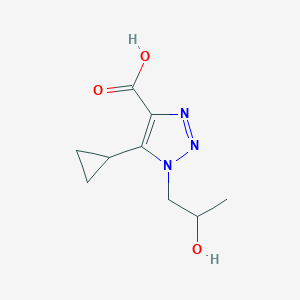
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)

